(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid is a chiral amino acid derivative with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid precursor. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions can vary, but often involve the use of solvents like toluene and ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce amides or other complex molecules.
Scientific Research Applications
(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its amino acid and bromopyridine functionalities.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-bromopyridine: A simpler analog with similar reactivity but lacking the amino acid moiety.
3-bromoimidazo[1,2-a]pyridine: Another brominated pyridine derivative with different structural features and applications.
Uniqueness
(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid is unique due to its combination of a chiral amino acid and a bromopyridine moiety, which provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
FLIIXVMMUOIUAF-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)C[C@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC(=C(N=C1)CC(C(=O)O)N)Br |
Origin of Product |
United States |
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